molecular formula C7H15NO B13525121 2-[(Propan-2-yloxy)methyl]azetidine

2-[(Propan-2-yloxy)methyl]azetidine

Cat. No.: B13525121
M. Wt: 129.20 g/mol
InChI Key: VBYAPTKEQPTNSU-UHFFFAOYSA-N
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Description

2-[(Propan-2-yloxy)methyl]azetidine is a chemical compound with the molecular formula C7H15NO. As a substituted azetidine, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Azetidine rings are increasingly important in drug discovery as saturated bioisosteres for functional groups like carbonyls and amides, often improving the pharmacokinetic properties of lead compounds . This specific scaffold is of high interest in the design and synthesis of novel therapeutic agents. For instance, structurally similar azetidine derivatives have been utilized in the development of glucokinase activators for the treatment of type 2 diabetes and have appeared in patents for novel antibacterial agents, such as bicyclic monobactam compounds . The compound is intended for research and development purposes only. It must be handled by technically qualified personnel in a controlled laboratory setting. This product is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or household products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)azetidine

InChI

InChI=1S/C7H15NO/c1-6(2)9-5-7-3-4-8-7/h6-8H,3-5H2,1-2H3

InChI Key

VBYAPTKEQPTNSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CCN1

Origin of Product

United States

Retrosynthetic Analysis and Design Principles for 2 Propan 2 Yloxy Methyl Azetidine

Key Disconnection Strategies for the Azetidine (B1206935) Core

The construction of the azetidine ring is a primary consideration in the retrosynthesis of 2-[(propan-2-yloxy)methyl]azetidine. Several key disconnection strategies can be envisioned for forming the four-membered ring. magtech.com.cn

A common and effective approach involves the intramolecular cyclization of a 1,3-amino alcohol or a derivative thereof. This strategy relies on the formation of a key C-N bond to close the ring. The retrosynthetic disconnection would be at the N1-C4 or N1-C2 bond.

Table 1: Key Disconnection Approaches for the Azetidine Ring

DisconnectionPrecursor TypeForward Reaction
N1-C4 Bondγ-Amino alcohol or γ-haloamineIntramolecular nucleophilic substitution
C2-C3 BondImine and an alkene[2+2] Cycloaddition
N1-C2 and C3-C4 Bonds1,3-Dihalide and a primary amineDouble nucleophilic substitution

Another powerful method for constructing the azetidine ring is through a [2+2] cycloaddition reaction between an imine and an alkene. nih.govnih.govmdpi.comresearchgate.netspringernature.comnih.gov This approach rapidly builds the four-membered ring in a single step. For the target molecule, this would involve a disconnection of the C2-C3 and N1-C4 bonds, leading back to an appropriately substituted imine and an alkene.

Furthermore, a double nucleophilic substitution reaction between a 1,3-dihalopropane derivative and a primary amine offers a direct route to the azetidine core. orientjchem.org This involves disconnecting both the N1-C2 and N1-C4 bonds. The challenge in this approach often lies in controlling the regioselectivity and avoiding polymerization.

Stereochemical Control and Chiral Pool Approaches for 2-Substituted Azetidines

The presence of a stereocenter at the C2 position of this compound necessitates careful consideration of stereochemical control throughout the synthesis.

Consideration of the Chiral Center at C2 of the Azetidine Ring

The stereochemistry at the C2 position is critical as it can significantly influence the biological activity of the molecule. Therefore, developing a stereoselective synthesis is of paramount importance. The rigidity of the four-membered ring allows for stereoselective functionalization by taking advantage of the steric effects of existing substituents. nih.gov

Enantioenrichment Strategies

Achieving a high level of enantiomeric purity at the C2 center can be accomplished through several strategies. nih.govresearchgate.net

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature, such as an amino acid or a carbohydrate, to introduce the desired chirality into the target molecule. ddugu.ac.inrsc.orgslideshare.netyoutube.comacs.org For the synthesis of this compound, a suitable chiral starting material would be a derivative of a natural amino acid like L-serine or L-aspartic acid, which already possesses the required stereocenter.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. ddugu.ac.inacs.orgdigitellinc.comub.edu After the desired stereocenter is established, the auxiliary is removed. For instance, Evans' oxazolidinone auxiliaries or Ellman's sulfinamide auxiliaries can be employed to achieve high diastereoselectivity in the formation of the C2-substituted azetidine. nih.govacs.org A recent method utilizes chiral tert-butanesulfinamides for the synthesis of enantioenriched C2-substituted azetidines. nih.govacs.org

Asymmetric Catalysis: This powerful technique employs a chiral catalyst to control the stereochemistry of the reaction. ub.edunih.gov For example, an asymmetric reduction of a ketone precursor to a chiral alcohol can set the stereocenter at C2. researchgate.net This alcohol can then be converted to a leaving group for the subsequent cyclization to form the azetidine ring. researchgate.net

Table 2: Comparison of Enantioenrichment Strategies

StrategyDescriptionAdvantagesDisadvantages
Chiral Pool SynthesisUtilizes naturally occurring chiral starting materials. ddugu.ac.inrsc.orgslideshare.netyoutube.comacs.orgReadily available and often inexpensive starting materials.Limited to the chirality of available natural products.
Chiral AuxiliariesA temporary chiral group directs stereoselectivity. ddugu.ac.inacs.orgdigitellinc.comub.eduHigh diastereoselectivity can be achieved.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric CatalysisA chiral catalyst controls the stereochemical outcome. ub.edunih.govHigh enantioselectivity with only a small amount of chiral catalyst needed.Development of a suitable catalyst can be challenging.

Selection and Management of Protecting Groups in Azetidine Synthesis

The synthesis of this compound often requires the use of protecting groups to mask reactive functional groups, particularly the azetidine nitrogen. organic-chemistry.org The choice of protecting group is critical and must be compatible with the reaction conditions employed in subsequent steps. organic-chemistry.org

The nitrogen atom of the azetidine ring is nucleophilic and can interfere with many synthetic transformations. Therefore, it is often necessary to protect it with a suitable group that can be easily removed at a later stage. nih.govresearchgate.net

Commonly used protecting groups for the azetidine nitrogen include:

Carbamates: The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a variety of conditions and its facile removal under acidic conditions. researchgate.netacs.org The benzyloxycarbonyl (Cbz) group is another popular choice, which can be removed by hydrogenolysis.

Sulfonamides: Groups like tosyl (Ts) and nosyl (Ns) are robust protecting groups that can withstand harsh reaction conditions.

Benzyl Groups: N-benzyl groups are also frequently employed and can be removed by catalytic hydrogenation.

Table 3: Common Nitrogen Protecting Groups in Azetidine Synthesis

Protecting GroupAbbreviationIntroduction ConditionsCleavage Conditions
tert-ButoxycarbonylBoc(Boc)₂O, baseAcid (e.g., TFA, HCl)
BenzyloxycarbonylCbzCbz-Cl, baseH₂, Pd/C
p-ToluenesulfonylTsTs-Cl, baseStrong reducing agents (e.g., Na/NH₃) or strong acid
BenzylBnBn-Br, baseH₂, Pd/C
tert-ButoxythiocarbonylBotcXanthate esterMild acid or thermal conditions

Recent research has also explored the use of the tert-butoxythiocarbonyl (Botc) group for amine protection, which can be removed under mild acid or thermal conditions and offers a different reactivity profile compared to the more common Boc group. acs.org

Advanced Synthetic Methodologies for 2 Propan 2 Yloxy Methyl Azetidine and Analogous Chiral Azetidines

Cyclization Reactions for Azetidine (B1206935) Ring Formation

The construction of the azetidine scaffold is most frequently accomplished through intramolecular cyclization, a process where a linear precursor molecule is induced to form a cyclic structure. nih.govnih.govrsc.org This approach is favored because it can offer high levels of stereochemical control, which is crucial for the synthesis of specific enantiomers of substituted azetidines. The success of these reactions often depends on managing the energetic barrier associated with forming a strained four-membered ring and minimizing competing side reactions, such as intermolecular polymerization or elimination. acs.org

The most prevalent strategy for synthesizing azetidines involves the formation of a carbon-nitrogen bond in the ring-closing step. magtech.com.cn This broad category encompasses several powerful methods that leverage different types of precursors and reaction mechanisms to efficiently generate the desired heterocyclic ring.

Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. acs.org This method involves a γ-amino halide or a related substrate where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom at the γ-position to displace a leaving group and form the azetidine ring. rsc.orgacs.org The efficiency of the cyclization is highly dependent on the nature of the leaving group, with sulfonates (mesylates, tosylates) and halides being commonly employed. nih.govrsc.org For example, the cyclization of γ-amino alcohols can be achieved after converting the hydroxyl group into a better leaving group. acs.org

A common precursor for these reactions is a 1,3-amino alcohol, which can be derived from the reduction of β-amino acids or other chiral pool sources. Activation of the alcohol as a sulfonate ester, followed by treatment with a base, facilitates the intramolecular SN2 reaction to yield the azetidine.

Precursor TypeLeaving GroupBase/ConditionsProductRef
γ-Amino alcoholMesylate (Ms)Et₃NSubstituted Azetidine orientjchem.org
γ-Amino alcoholTriflate (Tf)Amine BaseSubstituted Azetidine organic-chemistry.org
γ-HaloamineHalide (Br, Cl)Base (e.g., NaHCO₃)Substituted Azetidine nih.govrsc.org

Reductive cyclization offers a versatile route to substituted azetidines from β-haloalkylimines or related substrates. rsc.orgmagtech.com.cn This process typically begins with the condensation of a β-haloalkylamine with an aldehyde or ketone to form an imine (or ketimine). The crucial step is the stereoselective reduction of the C=N bond, often using a hydride reducing agent like sodium cyanoborohydride (NaCNBH₃). rsc.org This reduction generates an amine intermediate that immediately undergoes intramolecular cyclization by displacing the adjacent halide, thus forming the azetidine ring. rsc.org This method is particularly useful for synthesizing tetrasubstituted azetidines with high stereocontrol. rsc.org

One notable example involves the aldol (B89426) reaction of a zincated α-chloroimine followed by mesylation. The subsequent stereoselective reduction of the ketimine moiety with NaCNBH₃ leads to a β-chloro-γ-mesyloxypropylamine, which cyclizes upon heating in the presence of a base to furnish the 3-chloroazetidine (B1601879) derivative. rsc.org

The cyclization of unsaturated amines provides another pathway to the azetidine ring. magtech.com.cn For homoallylic amines (amines with a double bond at the C4-C5 position), intramolecular cyclization can be induced under various conditions. For instance, treatment of N-tosyl homoallylamines with N-bromosuccinimide (NBS) can initiate a bromocyclization to form a bromo-substituted azetidine. researchgate.net

Palladium-catalyzed reactions are also prominent in this area. Intramolecular allylic amination, for example, involves the reaction of an allylic acetate (B1210297) with a tethered nitrogen nucleophile in the presence of a palladium catalyst to form the azetidine ring enantioselectively. rsc.orgrsc.org This method is effective for creating chiral azetidines from prochiral substrates.

Substrate TypeReagent/CatalystReaction TypeProductRef
Homoallylic sulfonamideN-Bromosuccinimide (NBS)HalocyclizationBromo-substituted azetidine researchgate.net
Allylic acetate with tethered aminePd(0) catalyst, Chiral ligandAllylic AminationChiral azetidine rsc.org
Allylic sulfonamideCobalt catalyst, ElectricityElectrocatalytic HydroaminationSubstituted azetidine organic-chemistry.org

A significant advancement in azetidine synthesis is the use of transition-metal-catalyzed intramolecular C-H amination. acs.orgrsc.org This powerful strategy allows for the formation of a C-N bond by activating a typically inert C(sp³)–H bond, offering a highly efficient and atom-economical route to azetidines. acs.orgnih.gov Palladium catalysis is particularly well-developed for this transformation. organic-chemistry.org

In a typical reaction, an amine substrate is equipped with a directing group, such as a picolinamide (B142947) (PA) group, which coordinates to the palladium catalyst and positions it in proximity to a specific γ-C–H bond. acs.orgnih.gov In the presence of an oxidant, such as iodosobenzene (B1197198) diacetate (PhI(OAc)₂), the palladium catalyst facilitates the cyclization, forming the azetidine ring. acs.org This method is notable for its low catalyst loadings, use of inexpensive reagents, and predictable selectivity. organic-chemistry.orgacs.org

Catalyst SystemDirecting GroupOxidantSubstrateYieldRef
Pd(OAc)₂ / PicolinamidePicolinamide (PA)PhI(OAc)₂Primary amine derivativesHigh acs.orgnih.gov
Palladium(II)Picolinamide (PA)AgOAc / C₆F₅IPrimary amine derivativesGood rsc.orgacs.org

While less common than C-N bond forming cyclizations, the formation of an intramolecular C-C bond represents an alternative and powerful strategy for constructing the azetidine ring. magtech.com.cn In this approach, a precursor already containing the key C-N-C fragment is cyclized by forming one of the C-C bonds of the four-membered ring. These methods often involve radical cyclizations or transition-metal-catalyzed processes. magtech.com.cnrsc.org

For example, radical coupling reactions have been used to form a C-C bond at the C-4 position of an azetidin-2-one (B1220530) (a β-lactam), which can be a precursor to fully saturated azetidines. rsc.org Another advanced method is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. This reaction converts readily available ynamides into highly functionalized unsaturated azetidines with total regioselectivity and broad substrate scope. nih.gov These unsaturated products can then be hydrogenated or further functionalized to access a wide array of complex azetidines. nih.gov

Intramolecular Carbon-Carbon (C-C) Bond Forming Cyclizations.

Nucleophilic Displacements

Intramolecular nucleophilic displacement is a fundamental strategy for the formation of the azetidine ring. This approach typically involves the cyclization of a linear precursor containing both a nucleophilic nitrogen and an electrophilic carbon center separated by an appropriate tether. A common method involves the displacement of a leaving group, such as a halide or a sulfonate ester, by an amine. acs.org

For instance, the synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This method provides a straightforward route to various azetidine derivatives. Another example involves the cyclization of β-amino alcohols, which can be converted to their corresponding 2-cyano azetidines through a sequence of N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. nih.gov The predictability of the substitution pattern and diastereoselectivity makes this a valuable synthetic tool. nih.gov

The table below summarizes examples of nucleophilic displacement reactions for azetidine synthesis.

Starting MaterialReagentsProductYield (%)Ref.
2-substituted-1,3-propanediolsPrimary amines, Tf₂O1,3-disubstituted azetidines- organic-chemistry.org
β-amino alcohols1. Copper catalyst, Aryl halide 2. Chloroacetonitrile 3. MsCl, Base2-CyanoazetidinesHigh nih.gov
Michael Additions Leading to Cyclization

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for C-N bond formation and can be employed in a cascade reaction to form azetidine rings. mdpi.com This strategy is particularly useful for the synthesis of functionalized azetidines.

A notable application is the synthesis of novel heterocyclic amino acid derivatives containing azetidine rings. mdpi.com The process begins with the Horner-Wadsworth-Emmons reaction of an N-protected azetidin-3-one (B1332698) to form a methyl (N-Boc-azetidin-3-ylidene)acetate. Subsequent aza-Michael addition of various NH-heterocycles, such as imidazole (B134444) or indole, to this α,β-unsaturated ester yields 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com The use of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred to prevent side reactions. mdpi.com

Furthermore, cascade reactions involving an initial aza-Michael addition followed by an intramolecular cyclization are efficient for constructing pyrrolidone rings fused to other heterocycles. frontiersin.org While this specific example leads to five-membered rings, the principle of aza-Michael addition followed by cyclization is a versatile strategy that can be adapted for azetidine synthesis.

The following table presents an example of a Michael addition approach to azetidine derivatives.

Michael AcceptorMichael DonorCatalyst/BaseProductYield (%)Ref.
Methyl (N-Boc-azetidin-3-ylidene)acetate1H-ImidazoleDBUtert-Butyl 3-((1H-imidazol-1-yl)methyl)-3-(methoxycarbonyl)azetidine-1-carboxylate53 mdpi.com
Methyl (N-Boc-azetidin-3-ylidene)acetate1H-IndoleDBUtert-Butyl 3-((1H-indol-1-yl)methyl)-3-(methoxycarbonyl)azetidine-1-carboxylate55 mdpi.com

Cycloaddition Reactions for Azetidine Scaffolds

Cycloaddition reactions represent a highly efficient and atom-economical approach to constructing the four-membered azetidine ring. magtech.com.cn These reactions, which form two new bonds in a single step, offer excellent control over stereochemistry.

Amine-Catalyzed Cycloadditions

Amine-catalyzed cycloadditions have emerged as a powerful tool for the synthesis of azetidines. magtech.com.cn For example, the reaction of allenoates and imines, catalyzed by a suitable amine, can provide access to functionalized azetidines. magtech.com.cn

[2+2] Photocycloadditions of Imines and Alkenes

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct method for synthesizing functionalized azetidines. rsc.orgresearchgate.net This reaction typically involves the excitation of an imine with UV light, which then undergoes a cycloaddition with an alkene. rsc.org To prevent competing E/Z isomerization, cyclic imines are often used. rsc.org

Recent advancements have focused on using visible light photocatalysis to overcome the limitations of traditional UV light-mediated methods. researchgate.netspringernature.com For instance, the Schindler group has developed a visible-light-mediated intermolecular [2+2] photocycloaddition between 2-isoxazoline-3-carboxylates (as oxime precursors) and alkenes. rsc.org This method utilizes an iridium-based triplet photocatalyst to activate the oxime precursor, which then reacts with a broad range of alkenes to yield highly functionalized azetidines. rsc.orgresearchgate.net This approach is notable for its operational simplicity and broad substrate scope. chemrxiv.org

Another innovative approach involves the photocatalytic dehydrogenative [2+2] cycloaddition between amines and alkenes. nih.gov This method uses a photoredox catalyst and aerobic oxidation to induce the intermolecular cyclization, providing a stereoselective and high-yielding synthesis of functionalized azetidines. nih.gov

The table below highlights key features of different [2+2] photocycloaddition methods.

Imine/Amine SourceAlkeneLight SourceCatalystKey FeaturesRef.
N-(arylsulfonyl)iminesStyrenyl alkenes365 nm UV light-Stereospecific reaction via a singlet state exciplex. rsc.org
2-Isoxazoline-3-carboxylatesVarious alkenesVisible light (blue)Iridium photocatalystBroad substrate scope, mild conditions. rsc.orgresearchgate.net
DihydroquinoxalinonesVarious alkenesVisible lightPhotoredox catalystAerobic oxidation, stereoselective. nih.gov

Asymmetric [3+1]-Cycloadditions

Asymmetric [3+1]-cycloaddition reactions provide a powerful strategy for the enantioselective synthesis of azetidines. acs.org This method involves the reaction of a three-atom component with a one-atom component to construct the four-membered ring.

A notable example is the enantioselective [3+1]-cycloaddition of donor-acceptor (D-A) aziridines with isocyanides. acs.org This reaction, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, proceeds under mild conditions to afford enantioenriched exo-imido azetidines in good to excellent yields and high enantioselectivity. acs.org An interesting feature of this system is the observation of a chiral amplification effect. acs.org

Another approach involves a relay catalysis strategy for the [3+1]-annulation of cyclopropane (B1198618) 1,1-diesters with aromatic amines. organic-chemistry.org This process utilizes a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane followed by a (hypo)iodite-catalyzed C-N bond formation to yield biologically important azetidines. organic-chemistry.org

Ring Contraction and Expansion Rearrangements

Ring contraction and expansion reactions offer alternative pathways to the azetidine scaffold, often from more readily available starting materials. magtech.com.cn

A robust method for synthesizing N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This one-pot nucleophilic addition-ring contraction is achieved by treating the α-bromo pyrrolidinone with various nucleophiles, such as alcohols or anilines, in the presence of a base like potassium carbonate. The proposed mechanism involves the opening of the pyrrolidinone ring by the nucleophile, followed by an intramolecular SN2 displacement of the bromide by the resulting amide anion to form the azetidine ring. acs.org The stereochemical outcome of this reaction can be controlled by the choice of base and reaction conditions. acs.org

Conversely, ring expansion of three-membered rings, such as aziridines, can also lead to azetidines. nih.gov For example, the reaction of diazo-aziridines, formed in situ, under copper-catalyzed conditions can result in the formation of 2-azetines, which can be subsequently reduced to azetidines. nih.gov

The table below provides an overview of a ring contraction methodology.

Starting MaterialReagentsProductYield (%)Diastereomeric RatioRef.
trans-α-bromo N-sulfonylpyrrolidinoneK₂CO₃trans-α-carbonylated N-sulfonylazetidine-7.3:1 acs.org
cis-α-bromo N-sulfonylpyrrolidinoneK₂CO₃trans-α-carbonylated N-sulfonylazetidine-5.1:1 acs.org
trans-α-bromo N-sulfonylpyrrolidinoneCs₂CO₃cis-α-carbonylated N-sulfonylazetidine-1:6 acs.org

Reductive Transformations of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is one of the most widely used methods for synthesizing azetidines due to the ready availability of β-lactam precursors. acs.orgrsc.org The choice of reducing agent is critical to achieving high yields and preventing unwanted side reactions, such as ring cleavage.

The reduction of N-substituted azetidin-2-ones to the corresponding azetidines can be accomplished rapidly and effectively with reagents like diborane (B8814927) in tetrahydrofuran (B95107) and, more efficiently, with alane in ether. acs.orgpublish.csiro.au A key advantage of these methods is the retention of the original stereochemistry of the ring substituents during the reduction. acs.orgpublish.csiro.au

While diborane is effective, it can sometimes lead to the formation of 3-aminopropanol derivatives as by-products resulting from the reductive cleavage of the amide bond. publish.csiro.au Alane is often superior, as it typically provides the desired azetidine without significant ring-opened by-products. publish.csiro.auacs.org Other reducing agents like lithium aluminum hydride (LiAlH₄) have also been used, but their reactivity can be less predictable, potentially leading to either the desired azetidine or extensive 1,2-fission of the β-lactam core, particularly with N-aryl or N-electron-withdrawing substituents. acs.org Sodium borohydride (B1222165) (NaBH₄) has been successfully employed for the diastereoselective reduction of C-3 functionalized azetidin-2-ones. rsc.org

Table 1: Comparison of Reducing Agents for Azetidin-2-one Reduction publish.csiro.au
Reducing AgentTypical SubstrateAdvantagesDisadvantagesStereochemistry
Diborane (B₂H₆)N-Substituted Azetidin-2-onesRapid, good yieldCan cause ring cleavage (forms 3-aminopropanol by-products)Retained
Alane (AlH₃)N-Substituted Azetidin-2-onesRapid, good yield, high chemoselectivityNo significant ring cleavage observedRetained
Lithium Aluminum Hydride (LiAlH₄)Azetidin-2-onesPowerful reducing agentOutcome is not always predictable; can lead to significant ring fission acs.orgRetained
Sodium Borohydride (NaBH₄)C-3 Functionalized Azetidin-2-onesMilder, can be diastereoselective rsc.orgLess reactive than LiAlH₄ or alanesRetained

Metal-Mediated and Organocatalytic Approaches to Azetidine Synthesis

Modern synthetic chemistry has increasingly turned to metal-mediated and organocatalytic reactions to construct complex molecular architectures with high precision and stereocontrol. nih.govrsc.orgresearchgate.net

Gold catalysis has emerged as a powerful tool for constructing cyclic systems. rsc.org In the context of azetidine synthesis, gold catalysts enable unique oxidative cyclization pathways.

One prominent method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov This reaction proceeds through the intermolecular oxidation of the terminal alkyne to generate a reactive α-oxo gold carbene intermediate, which then undergoes an intramolecular N-H insertion to form a chiral azetidin-3-one. nih.gov This approach avoids the use of potentially hazardous diazo compounds. nih.gov

A different strategy employs a gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines. acs.org This uncommon cyclization pathway, generally disfavored by Baldwin's rules, is rendered feasible by the gold catalyst, leading to the stereoselective synthesis of (Z)-2-alkylidene azetidines. acs.org

Copper(I) catalysts, often paired with chiral ligands, are highly versatile for the asymmetric synthesis of azetidines. wiley.com These methods allow for the construction of densely functionalized and stereochemically complex azetidine scaffolds.

Cascade Reactions : A copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed to access chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.gov

Asymmetric Difunctionalization : The enantioselective difunctionalization of azetines (partially unsaturated azetidine precursors) can be achieved using a copper/bisphosphine catalyst. acs.org This reaction installs both a boryl group and an allyl group across the double bond in a single step, creating two new stereogenic centers with high control. The proposed mechanism involves a rapid borylcupration of the azetine followed by a rate-determining allylation. acs.org

Photoredox Catalysis : A photochemical, anti-Baldwin radical 4-exo-dig cyclization of ynamides can be promoted by a heteroleptic copper-based photoredox catalyst under visible light. nih.gov This reaction proceeds with complete regioselectivity to furnish highly functionalized azetidines. nih.gov

Titanium-mediated reactions offer another avenue for azetidine synthesis. A notable example is the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. nih.govresearchgate.net The reaction is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed from a Grignard reagent or a terminal olefin. nih.govresearchgate.net This titanacycle then acts as a 1,2-aliphatic dianion equivalent, inserting into the oxime ether to construct the four-membered azetidine ring in a single step, providing access to structurally diverse spirocyclic systems. nih.govresearchgate.net

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a powerful and versatile platform for the synthesis of azetidine rings, including those with substitution at the C2 position. These methods often proceed through the intramolecular amination of C-H bonds, providing a direct route to the strained four-membered ring system.

One prominent strategy involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the γ-position of amine substrates. organic-chemistry.orgnih.gov By employing a picolinamide (PA) protecting group on the amine substrate, efficient cyclization can be achieved. This method is notable for its use of relatively low catalyst loading, inexpensive reagents, and convenient operating conditions, leading to predictable selectivities. organic-chemistry.orgnih.gov The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) mechanism to transform a γ-C(sp³)-H bond into a C-N bond, yielding the azetidine product with high diastereoselectivity. organic-chemistry.org

A related approach is the palladium(II)-catalyzed γ-C-H amination of cyclic alkyl amines to furnish highly substituted azetidines. researchgate.net The success of this transformation hinges on the use of a specific oxidant system, namely a benziodoxole tosylate oxidant in conjunction with silver acetate (AgOAc), which effectively controls a selective reductive elimination pathway to form the azetidine ring. researchgate.net This process demonstrates tolerance for a range of functional groups and can lead to the diastereoselective formation of enantiopure azetidines. researchgate.net

Furthermore, palladium catalysis can be employed in the functionalization of pre-formed azetidine rings. For instance, N-arylated azetidines can be efficiently produced through the palladium-catalyzed coupling of azetidines with aryl bromides. acs.org Palladium complexes of 2,4-cis-disubstituted azetidines have also been synthesized and characterized, demonstrating the ability of these strained heterocycles to act as ligands for the metal. frontiersin.org In some cases, the formation of azetidines has been observed as a side product in palladium-catalyzed C-H arylation reactions of complex molecules, which led to the development of targeted azetidination protocols. nih.gov

Enantioselective and Diastereoselective Control in the Synthesis of 2-Substituted Azetidines

The synthesis of chiral, non-racemic 2-substituted azetidines is of significant interest due to their presence in biologically active molecules. acs.orgnih.gov Achieving high levels of enantioselectivity and diastereoselectivity is a critical challenge in the synthesis of these strained four-membered rings. acs.org Historically, the synthesis of enantioenriched azetidines often relied on diastereomeric induction using a stoichiometric chiral auxiliary already present in the substrate. acs.org However, recent advancements have focused on developing more general catalytic and stereocontrolled methods.

Application of Chiral Auxiliaries and Ligands

Chiral auxiliaries play a pivotal role in establishing stereochemistry during the synthesis of 2-substituted azetidines. A highly effective and general approach utilizes the inexpensive and commercially available tert-butanesulfinamide chiral auxiliary. researchgate.netacs.orgnih.govnih.gov This method involves the condensation of the chiral auxiliary with a 1,3-bis-electrophile, followed by nucleophilic addition and subsequent cyclization to form the azetidine ring. acs.orgnih.gov The sulfinamide group provides strong chiral induction and can be easily cleaved after the ring is formed. acs.org Both enantiomers of the final azetidine product can be accessed by selecting either the (R)- or (S)-sulfinamide reactant. acs.orgnih.gov

Another example is the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org Similarly, optically active α-methylbenzylamine has been employed as a chiral auxiliary in the practical asymmetric synthesis of azetidine-2-carboxylic acid. nih.gov

In addition to chiral auxiliaries, chiral ligands are crucial for developing metal-catalyzed enantioselective reactions. Significant effort has been dedicated to synthesizing optically pure azetidines, particularly C₂-symmetric azetidines, to serve as chiral ligands in metal-catalyzed processes, including palladium-catalyzed reactions. acs.org For instance, chiral bisphosphine ligands have been used in the copper-catalyzed boryl allylation of azetines to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org

Diastereoselective Induction Strategies

Control over diastereoselectivity is essential, particularly when creating multiple stereocenters. Diastereoselective induction strategies often rely on the inherent facial bias imposed by existing stereocenters or by the geometry of the cyclization transition state.

One effective strategy is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted iodo-azetidines with complete stereocontrol. nih.gov The relative stereochemistry of these products has been confirmed by NMR spectroscopy and X-ray crystallography. nih.gov

The use of chiral sulfinamides is also a powerful tool for diastereoselective induction. acs.orgnih.gov In the synthesis of C2-substituted azetidines, the chiral sulfinamide auxiliary directs the addition of a Grignard reagent to a sulfinimine, establishing the key stereocenter. The subsequent cyclization proceeds to give the azetidine product with good diastereoselectivity, often in an 85:15 diastereomeric ratio. researchgate.netacs.orgnih.gov In many cases, these diastereomers are separable by standard chromatography techniques. nih.govnih.gov

A general, two-step method for the synthesis of 2-arylazetidines has been developed that exhibits high diastereoselectivity. acs.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring, yielding the trans product with high selectivity. acs.org Quantum chemical studies have shown that the energy difference between the transition states leading to the trans and cis diastereomers is sufficient to ensure high diastereoselectivity under kinetic control. acs.org

Development of General and Scalable Methods

A significant goal in modern synthetic chemistry is the development of methods that are not only stereoselective but also general and scalable, allowing for the production of a wide range of products in practical quantities.

A recently developed three-step approach to chiral C2-substituted azetidines has proven to be both general and scalable. researchgate.netacs.orgnih.govnih.gov Starting from inexpensive materials and using a chiral tert-butanesulfinamide auxiliary, this method provides access to azetidines with diverse substituents, including aryl, vinyl, allyl, and alkyl groups. acs.orgnih.gov The scalability of this method has been demonstrated by performing the synthesis on a 20 mmol scale, yielding several grams of the desired product. acs.org This highlights its utility for medicinal chemistry applications where larger quantities of material are often required for further derivatization. nih.govnih.gov

The table below summarizes key findings from scalable methods for synthesizing chiral azetidines.

Table 1: Overview of General and Scalable Synthetic Methods for Chiral Azetidines

Method Key Features Substituent Scope Scale Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) Reference
Chiral Sulfinamide Auxiliary Three steps from inexpensive starting materials; uses tert-butanesulfinamide. Aryl, vinyl, allyl, branched & linear alkyl Gram-scale (20 mmol) 85:15 d.r. acs.orgnih.govnih.gov
Diastereoselective Arylazetidine Synthesis Two-step, kinetically controlled cyclization. Aryl Gram-scale (20 mmol) High diastereoselectivity acs.org

Chemical Reactivity and Transformative Reactions of 2 Propan 2 Yloxy Methyl Azetidine and Its Derivatives

Ring-Opening Reactions Driven by Ring Strain.nih.govbeilstein-journals.org

The considerable ring strain within the azetidine (B1206935) nucleus is a key factor in its propensity to undergo ring-opening reactions. nih.govbeilstein-journals.org These reactions provide a pathway to highly substituted acyclic amines and can be initiated by both nucleophilic and electrophilic species. researchgate.net The regioselectivity of these reactions is often influenced by the nature of the substituents on the azetidine ring and the reaction conditions employed. magtech.com.cn

Azetidines, including derivatives like 2-[(Propan-2-yloxy)methyl]azetidine, are susceptible to nucleophilic attack, which leads to the cleavage of the four-membered ring. These reactions often require activation of the azetidine nitrogen, for instance, through protonation or conversion to a quaternary ammonium (B1175870) salt, to enhance the electrophilicity of the ring carbons. magtech.com.cn A variety of nucleophiles, including halides, amines, and organometallic reagents, can participate in these transformations.

In the case of unsymmetrically substituted azetidines, the site of nucleophilic attack is determined by a combination of electronic and steric factors. For 2-alkylazetidines, sterically demanding nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn However, electronic effects can play a dominant role, especially when substituents capable of stabilizing a positive charge are present. magtech.com.cn

A study on the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 1,3-oxazinan-2-ones highlights a relevant pathway. acs.org The proposed mechanism involves the initial protonation of the azetidine nitrogen, followed by C–N bond cleavage to generate a carbocation intermediate. acs.org This intermediate is then trapped by the oxygen of the carbamate (B1207046) group. acs.org For a derivative like this compound, a similar acid-catalyzed ring-opening could be envisioned, where a nucleophile attacks one of the ring carbons following protonation of the nitrogen.

Reactant (Azetidine Derivative) Nucleophile Conditions Product Reference
N-Tosyl-2-arylazetidineOrganotrifluoroboratesLiClO4, (n-Bu)4NHSO4γ-Substituted amines rsc.org
N-Tosyl-2-arylazetidineAromatic nucleophilesLewis acidγ-Substituted amines (via Friedel-Crafts) rsc.org
2-Aryl/2-tert-Butyl azetidinesPyridine-HF (Olah's reagent)Mild conditionsγ-Fluorinated amines rsc.org

This table presents examples of nucleophilic ring-opening reactions of various azetidine derivatives, illustrating the types of transformations possible.

Electrophilic activation of the azetidine ring is a common strategy to facilitate ring-opening. This is often achieved by reaction of the azetidine nitrogen with an electrophile, such as an alkyl halide or an acyl chloride, to form a reactive azetidinium ion. researchgate.net The formation of this quaternary ammonium salt significantly increases the strain of the four-membered ring and enhances the susceptibility of the ring carbons to nucleophilic attack, leading to facile ring cleavage. researchgate.net

For instance, azetidines with a basic ring nitrogen have been shown to undergo ready ring cleavage to yield 3-halo-1-aminopropane derivatives when treated with alkyl bromides or acyl chlorides. researchgate.net The rate of this ring cleavage is largely dependent on the rate of quaternization of the azetidine nitrogen. researchgate.net In the context of this compound, reaction with an electrophile would generate a more reactive intermediate, poised for subsequent ring-opening by a suitable nucleophile.

An intramolecular example of this type of reactivity is seen in the acid-mediated decomposition of certain N-substituted azetidines, where a pendant amide group acts as an internal nucleophile, attacking the azetidine ring after its activation by protonation. nih.gov

Mechanistic investigations into the ring scission of azetidines often point to the formation of carbocationic intermediates, particularly under acidic conditions. acs.org In the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates, the reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by C–N bond cleavage to form a carbocation. acs.org The stability of this carbocation is enhanced by electron-donating groups on the ring, which is reflected in improved reaction yields for derivatives bearing such substituents. acs.org

In a study of the intramolecular ring-opening of aryl azetidines, the decomposition rate was found to be sensitive to pH, indicating that protonation of the azetidine nitrogen is a key step preceding ring opening. nih.gov The pKa of the azetidine nitrogen is therefore a critical factor in determining the stability and reactivity of these compounds under acidic conditions. nih.gov For this compound, the ether oxygen in the side chain could potentially influence the electronics and stability of any carbocationic intermediates formed during ring scission.

Functionalization of the Azetidine Ring System.nih.govresearchgate.net

Beyond ring-opening reactions, the azetidine scaffold can be functionalized directly, allowing for the introduction of new chemical moieties while retaining the four-membered ring. These functionalizations can occur at the carbon atoms of the ring or at the nitrogen heteroatom.

Direct C-H activation represents a powerful strategy for the functionalization of heterocyclic compounds. In the case of azetidines, this approach allows for the modification of the ring without the need for pre-functionalized starting materials. Research has shown that the azetidine ring can act as a directing group for the regioselective ortho-C-H functionalization of aryl compounds. lookchem.comcore.ac.uk This is achieved through the formation of robust polar organometallic (lithiated) intermediates. lookchem.comcore.ac.uk The coordinating ability of the azetidine nitrogen is believed to be responsible for the observed reactivity and regioselectivity. lookchem.comcore.ac.uk

While these studies have focused on aryl-substituted azetidines, the principles of C-H activation could potentially be applied to the C-H bonds of the azetidine ring itself, particularly with the aid of a suitable directing group. Palladium-catalyzed intramolecular γ-C(sp3)–H amination has been successfully employed for the synthesis of functionalized azetidines, demonstrating the feasibility of targeting the C-H bonds of the alkyl chain that forms the azetidine ring. rsc.org

The nitrogen atom of the azetidine ring is a key site for functionalization, offering a handle for introducing a wide range of substituents and for modulating the properties of the molecule. nih.govresearchgate.net The lone pair of electrons on the nitrogen allows it to act as a nucleophile and a base.

Common transformations at the nitrogen heteroatom include alkylation and acylation. researchgate.net Alkylation of NH azetidines can be achieved in good yields, although care must be taken to avoid overreaction and subsequent ring cleavage, especially with reactive alkylating agents. researchgate.net The nitrogen can also be incorporated into various functional groups, such as carbamates, which can serve as protecting groups or as participants in subsequent reactions. acs.org

Side-Chain Functionalization (e.g., at the Propan-2-yloxy)methyl Group)

The propan-2-yloxymethyl substituent at the C2 position of the azetidine ring presents a key site for chemical modification, primarily through the cleavage of the ether linkage. This transformation would unmask a primary alcohol, 2-(hydroxymethyl)azetidine, a versatile intermediate for further functionalization.

The cleavage of ethers is a well-established reaction in organic synthesis, typically achieved under acidic conditions. libretexts.orgmasterorganicchemistry.comopenstax.org Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.comopenstax.org In the case of this compound, the ether oxygen is flanked by a primary carbon and a secondary carbon (of the isopropyl group). The cleavage is expected to follow an SN2 mechanism, where the nucleophile (Br⁻ or I⁻) preferentially attacks the less sterically hindered carbon. chemistrysteps.com Therefore, cleavage would likely yield 2-(hydroxymethyl)azetidine and 2-halopropane.

Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for ether cleavage and may offer milder reaction conditions. masterorganicchemistry.com

The resulting 2-(hydroxymethyl)azetidine can then be subjected to a variety of subsequent reactions, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion of the hydroxyl group to a leaving group for nucleophilic substitution, thus opening avenues to a wide range of C2-functionalized azetidine derivatives.

Table 1: Representative Conditions for Ether Cleavage Applicable to this compound

Reagent(s)Expected Products from this compoundReaction TypeReference(s)
HBr (aq), heat2-(Hydroxymethyl)azetidine + 2-BromopropaneSN2 libretexts.orgopenstax.org
HI (aq), heat2-(Hydroxymethyl)azetidine + 2-IodopropaneSN2 libretexts.orgopenstax.org
BBr₃, CH₂Cl₂2-(Hydroxymethyl)azetidine + Isopropyl bromideLewis acid-mediated cleavage masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Azetidine Reactions

The outcomes of reactions involving the azetidine ring are often governed by principles of regioselectivity and stereoselectivity.

Regioselectivity in the ring-opening of unsymmetrical azetidines is highly dependent on the nature of the substituents and the reaction conditions. magtech.com.cn For nucleophilic ring-opening reactions of azetidinium ions (formed by N-activation or protonation), the site of nucleophilic attack is influenced by both electronic and steric factors.

Electronic Effects : Electron-withdrawing groups or groups that can stabilize a positive charge at the C2 or C4 position can direct the nucleophile to that carbon. For instance, in 2-aryl- or 2-acylazetidines, nucleophilic attack often occurs at the C2 position due to the stabilization of the transition state. magtech.com.cn

Steric Effects : In the absence of strong electronic effects, or with sterically demanding nucleophiles, attack generally occurs at the less substituted carbon of the azetidine ring. magtech.com.cn For a 2-substituted azetidine like this compound, nucleophilic attack would be expected at the C4 position if sterics are the dominant factor. uncfsu.edu

Stereoselectivity is a crucial aspect of azetidine chemistry, particularly in the synthesis of substituted derivatives with defined three-dimensional structures. The conformational rigidity of the four-membered ring allows for a high degree of stereocontrol in many reactions.

For example, the [2+2] cycloaddition reactions used to form azetidines can exhibit high diastereoselectivity. nih.gov Similarly, the functionalization of pre-existing azetidine rings can proceed with excellent stereocontrol. For instance, the α-lithiation of N-protected azetidines followed by trapping with an electrophile can be highly stereoselective, influenced by the nature of the N-protecting group and the reaction conditions. The stereocontrolled C-H activation of N-protected azetidine-2-carboxylic acids has also been demonstrated as a powerful tool for creating vicinally difunctionalized azetidines. nih.gov

In the context of this compound, any reaction that creates a new stereocenter at C3 or C4, or modifies the existing stereocenter at C2, would need to consider the directing influence of the C2 substituent and any N-substituent to achieve a desired stereochemical outcome.

Table 3: Factors Influencing Selectivity in Azetidine Reactions

Selectivity TypeInfluencing FactorsGeneral Outcome for 2-Substituted AzetidinesReference(s)
Regioselectivity Electronic effects of substituents, Steric hindrance, Nature of the nucleophileAttack at C2 favored by stabilizing groups; attack at C4 favored by bulky nucleophiles or when sterics dominate. magtech.com.cnuncfsu.edu
Stereoselectivity N-protecting group, Conformational rigidity of the ring, Reaction mechanism (e.g., concerted vs. stepwise)High diastereoselectivity is often achievable in cycloadditions and ring functionalization reactions. nih.govnih.gov

Advanced Applications of 2 Propan 2 Yloxy Methyl Azetidine As a Key Chemical Building Block

Synthesis of Structurally Complex Molecules and Heterocyclic Architectures

The strained nature of the azetidine (B1206935) ring makes it a reactive intermediate that can be strategically employed in the construction of more elaborate molecular frameworks, including spirocyclic and other heterocyclic systems. While direct examples of the use of 2-[(Propan-2-yloxy)methyl]azetidine in the synthesis of complex heterocyclic architectures are not extensively documented in publicly available literature, the general reactivity of azetidines provides a strong basis for its potential in this area.

Azetidines are known to participate in ring-opening reactions and can be functionalized at the nitrogen atom to introduce a variety of substituents. This allows for their use as precursors in the synthesis of larger heterocyclic systems. For instance, the synthesis of multifunctional spirocycles has been achieved from cyclic carboxylic acids through a two-step process involving the formation of azetidinones followed by reduction to the corresponding azetidines. nih.gov These spirocyclic azetidines have shown promise in drug discovery. nih.gov The general principle of using a pre-formed azetidine ring as a starting point for more complex structures is a key strategy in synthetic chemistry.

The table below illustrates the types of complex molecules that can be synthesized using azetidine-based building blocks, highlighting the potential applications for this compound.

Target Molecule TypeSynthetic StrategyPotential Application Area
Spirocyclic AzetidinesCycloaddition or intramolecular cyclizationDrug Discovery
Fused HeterocyclesRing-opening and subsequent annulationMedicinal Chemistry
Polycyclic AlkaloidsMulti-step synthesis involving azetidine intermediatesNatural Product Synthesis

Utilization as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The chiral nature of this compound makes it an attractive candidate for applications in asymmetric catalysis, either as a chiral auxiliary or as a component of a chiral ligand. Chiral azetidine derivatives have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. These ligands can effectively transfer their chirality to the catalytic center, leading to the preferential formation of one enantiomer of the product.

Although direct studies detailing the use of this compound as a ligand are limited, research on structurally similar chiral azetidines demonstrates the potential of this class of compounds. For example, chiral C2-symmetric 2,5-disubstituted pyrrolidine (B122466) ligands, which are five-membered ring analogs of azetidines, have been extensively studied. However, in some cases, chiral azetidine-based ligands have been shown to provide higher enantioselectivities.

The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. The synthesis of new ligands derived from readily available chiral building blocks like this compound could lead to the discovery of highly efficient and selective catalysts for a range of important chemical transformations. The table below summarizes the potential of azetidine-derived ligands in asymmetric catalysis.

Asymmetric ReactionMetal CatalystPotential Enantioselectivity
Aldehyde AlkylationZincHigh
Ketone ReductionRutheniumGood to Excellent
Allylic AlkylationPalladiumHigh

The exploration of this compound and its derivatives as new chiral ligands holds significant promise for advancing the field of asymmetric synthesis.

Precursors for Polymerization and Development of Novel Materials

Azetidines can undergo ring-opening polymerization (ROP) to produce polyamines, which are polymers with repeating amino groups in their backbone. These polymers have a wide range of potential applications, including in drug delivery, gene therapy, and as functional materials. Both cationic and anionic ROP methods have been applied to azetidine monomers. utwente.nlrsc.org

The polymerization of N-sulfonylated azetidines, for instance, has been shown to produce linear poly(trimethylenimine) after the removal of the sulfonyl groups. nih.gov This controlled polymerization allows for the synthesis of polymers with defined molecular weights and low dispersity. nih.gov The polymerization of 2-substituted aziridines, the three-membered ring analogs of azetidines, has also been extensively studied and can lead to hyperbranched polymers. utwente.nl

While the direct polymerization of this compound is not well-documented, the presence of the ether side chain could impart unique properties to the resulting polymer. The isopropoxy group could influence the polymer's solubility, thermal stability, and its ability to coordinate with metal ions. The development of functional polymers from monomers like this compound could lead to new materials with tailored properties for specific applications.

Polymerization MethodResulting Polymer ArchitecturePotential Applications
Cationic Ring-Opening PolymerizationHyperbranchedDrug/Gene Delivery
Anionic Ring-Opening PolymerizationLinear (with N-protection)Functional Coatings, Membranes

Further research into the polymerization behavior of this compound is warranted to explore its potential in materials science.

Integration into Peptidomimetic Structures for Conformational Control

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The incorporation of constrained structural elements, like the azetidine ring, is a common strategy in peptidomimetic design to control the conformation of the molecule.

The rigid four-membered ring of azetidine can be used to lock the peptide backbone into a specific orientation, which can be crucial for binding to a biological target. The substitution of a proline residue, a common amino acid in peptides, with an azetidine-2-carboxylic acid has been shown to alter the conformational preferences of the peptide. nih.gov While peptides containing azetidine are generally more flexible than those with proline, the azetidine ring still imposes significant conformational constraints. nih.gov

The use of this compound in peptidomimetics could offer additional advantages. The isopropoxymethyl substituent at the 2-position can be used to mimic the side chain of natural amino acids or to introduce new functionalities. The conformational analysis of peptidomimetics is a critical aspect of their design, and computational methods are often employed to predict their three-dimensional structures. nih.gov

Peptidomimetic Design StrategyEffect on ConformationDesired Outcome
Azetidine Ring IncorporationConstrains backbone dihedral anglesEnhanced receptor binding affinity
Substitution of ProlineAlters local conformationImproved metabolic stability
Functionalized AzetidineIntroduces new side-chain interactionsIncreased target selectivity

The integration of this compound into peptidomimetic scaffolds is a promising avenue for the development of novel therapeutic agents and research tools.

Role in the Synthesis of Molecular Probes for Chemical Biology (excluding therapeutic applications)

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, have gained widespread use due to their high sensitivity and versatility. The design of novel fluorescent probes often involves the use of specific scaffolds that can be functionalized to respond to a particular analyte or biological event.

While there are no specific reports on the use of this compound in the synthesis of molecular probes, its structural features make it a potentially useful building block. The azetidine ring can serve as a rigid linker to connect a fluorophore to a recognition element. The nitrogen atom of the azetidine can be easily modified to introduce the desired functionality.

The development of fluorescent probes often relies on modulating the photophysical properties of a fluorophore through chemical reactions. For instance, the introduction of an azetidine-containing heterospirocycle has been shown to enhance the performance of some fluorophores. researchgate.net This suggests that the incorporation of an azetidine moiety, such as that from this compound, could be a viable strategy for designing new and improved molecular probes for biological imaging.

Probe TypeDesign PrincipleApplication in Chemical Biology
Fluorescent Ion SensorIon-induced conformational changeImaging metal ion homeostasis
Enzyme-Activated ProbeEnzymatic cleavage of a quenching groupMonitoring enzyme activity
pH-Sensitive ProbeProtonation/deprotonation of the azetidine nitrogenMapping intracellular pH gradients

The versatility of the azetidine scaffold, including derivatives like this compound, opens up possibilities for the creation of a new generation of molecular probes for exploring the complexities of living systems.

Theoretical and Computational Chemistry Studies of Azetidine Systems

Quantum Chemical Calculations on Ring Strain Energy and Conformational Preferences

Azetidines are four-membered saturated nitrogen heterocycles characterized by significant ring strain. rsc.orgrsc.org The ring-strain energy of the parent azetidine (B1206935) is approximately 25.2 kcal/mol, a value comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This inherent strain is a primary driver of the reactivity observed in this class of compounds. rsc.orgresearchgate.net

Quantum chemical calculations, particularly using ab initio methods and Density Functional Theory (DFT), are employed to quantify this ring strain. nih.govacs.org These calculations can precisely determine the geometric parameters and energetic properties of the azetidine ring in 2-[(Propan-2-yloxy)methyl]azetidine. The presence of the bulky 2-[(propan-2-yloxy)methyl] substituent at the C2 position influences the puckering of the azetidine ring, a key conformational feature. Computational models can predict the preferred ring conformation (e.g., envelope or twisted) and the energy barrier to ring inversion. DFT calculations, for instance, have been used to rationalize the dynamics at the azetidine nitrogen atom and the inversion at a C-Li center in related systems. nih.gov

Table 1: Calculated Properties of Azetidine Systems

Property Typical Value/Method Significance for this compound
Ring Strain Energy ~25.2 kcal/mol researchgate.net High strain energy dictates its chemical reactivity. rsc.org
Ring Puckering Envelope/Twisted The substituent influences the equilibrium between puckered conformations.
Inversion Barrier Method: DFT, ab initio nih.govacs.org Determines the dynamic behavior of the nitrogen atom and ring.

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms involving azetidines. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies. For azetidine systems, this includes studying mechanisms like ring-opening reactions, cycloadditions, and functionalizations. rsc.orgacs.org

For example, DFT calculations have been instrumental in understanding the α-lithiation of N-alkyl 2-oxazolinylazetidines, suggesting the involvement of equilibrating diastereoisomeric lithiated intermediates. nih.gov Similarly, mechanistic studies on the photocycloaddition of 2-isoxazoline-3-carboxylates to form azetidines have utilized computational analysis to propose reaction pathways. rsc.org In the context of this compound, computational investigations could model its synthesis via pathways such as the aza-Paterno-Büchi reaction or its subsequent reactions, providing detailed insights into the transition state structures and the factors controlling stereoselectivity. rsc.orgacs.org Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state connects the correct reactants and products on the energy profile. researchgate.net

Prediction of Reactivity Profiles and Selectivity in Chemical Transformations

A significant application of computational modeling is the prediction of chemical reactivity and selectivity, which can guide synthetic efforts. thescience.devmit.edu For azetidine synthesis, computational models have been developed to prescreen substrates and predict which combinations will react successfully under specific conditions, such as photocatalysis. thescience.devmit.edu

These predictive models often rely on calculating properties like frontier molecular orbital (FMO) energies. For a photocatalyzed reaction between an alkene and an oxime to form an azetidine, the model predicts that a close match in the frontier orbital energies of the excited states of the reactants lowers the energy barrier to the transition state, thus favoring the reaction. thescience.dev For this compound, such models could be used to predict its reactivity in various transformations. By calculating descriptors like orbital energies and atomic charges, one could anticipate its behavior as a nucleophile or electrophile and predict the regioselectivity and stereoselectivity of its reactions.

Table 2: Predictive Computational Model for Azetidine Synthesis

Input Parameter Computational Method Predicted Outcome Relevance to Synthesis
Frontier Orbital Energies DFT, TD-DFT Reaction Feasibility thescience.dev Predicts if a given substrate pair will form an azetidine. mit.edu
Reactant Atom Availability Steric/Electronic Analysis Reaction Yield mit.edu Helps to estimate the potential yield of the transformation.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations can be used to explore the complete conformational landscape of flexible molecules like this compound. nih.govnih.gov

By simulating the motion of atoms over nanoseconds or longer, MD can reveal the accessible conformations of the azetidine ring and the much more flexible 2-[(propan-2-yloxy)methyl] side chain. nih.gov These simulations can show how the molecule interacts with solvent molecules and how its conformation changes in response to its environment. nih.gov For instance, simulations of a related molecule, azetidine-2-carboxylic acid, have been used to evaluate its conformational effects on peptides, including its propensity to induce turns in a polypeptide chain. nih.gov Such simulations for this compound would provide a detailed picture of its structural dynamics, which is crucial for understanding its interactions in a biological or chemical system. The results from MD simulations can be visualized through conformational landscape maps, often generated using principal components analysis (PCA) of the atomic trajectories. researchgate.net

Table 3: Application of Molecular Dynamics to this compound

Simulation Goal Key Parameters Monitored Expected Insights
Explore Conformational Space Dihedral angles, RMSD, Radius of gyration Identification of low-energy, stable conformations of the ring and side chain. nih.gov
Study Solvent Effects Radial distribution functions, Hydrogen bonding Understanding of how the molecule is solvated and interacts with its environment. nih.gov

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation of Azetidines

Spectroscopic Techniques for In-Depth Structural Characterization

Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation of 2-[(Propan-2-yloxy)methyl]azetidine, providing insights into its connectivity and spatial arrangement.

Multidimensional NMR Spectroscopy

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the covalent framework and relative stereochemistry of this compound. While specific data for this exact molecule is not publicly available, the expected correlations can be extrapolated from studies on analogous 2-substituted azetidines.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton at C2 and the methylene (B1212753) protons at C3, as well as the protons of the methyl groups and the methine proton of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. Key HMBC correlations would be expected from the C2 proton to the carbons of the propan-2-yloxy group and to C4 of the azetidine (B1206935) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding. For a given diastereomer of a 2-substituted azetidine, NOESY can help establish the cis or trans relationship between the substituent at C2 and the protons at C3 and C4.

A hypothetical set of 2D NMR correlations for this compound is presented below:

TechniqueExpected Key Correlations
COSYH2 ↔ H3a, H3b; H(isopropoxy methine) ↔ H(isopropoxy methyls)
HSQCH2 ↔ C2; H3a, H3b ↔ C3; H4a, H4b ↔ C4; H(exocyclic CH₂) ↔ C(exocyclic CH₂)
HMBCH2 ↔ C4, C(exocyclic CH₂), C(isopropoxy methine); H(exocyclic CH₂) ↔ C2, C(isopropoxy methine)
NOESYCorrelations between H2 and specific protons on the azetidine ring would elucidate the relative stereochemistry.

High-Resolution Mass Spectrometry for Mechanistic Intermediates and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a vital tool not only for confirming the elemental composition of the final product but also for monitoring reaction progress and identifying potential mechanistic intermediates. In the synthesis of this compound, for instance, from a precursor like a protected 1,3-amino alcohol, HRMS can be used to track the disappearance of starting materials and the appearance of the product in real-time. This is often achieved by coupling a liquid chromatography system to the mass spectrometer (LC-HRMS). The high mass accuracy allows for the confident identification of species in complex mixtures, distinguishing between compounds with the same nominal mass. For example, during the synthesis of azetidines, HRMS can help to identify and differentiate the desired product from potential side-products formed through alternative cyclization or rearrangement pathways.

Chiral Chromatographic Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.

The choice of the CSP and the mobile phase is crucial for achieving good separation. For azetidine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers.

A representative, hypothetical chiral HPLC method for the analysis of this compound is outlined below:

ParameterCondition
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 210 nm)
Hypothetical Retention Times(R)-enantiomer: 8.5 min, (S)-enantiomer: 10.2 min

X-ray Crystallography for Absolute Configuration Assignment

While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides the definitive, unambiguous assignment of the absolute configuration of a chiral molecule. This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice.

For this compound, obtaining a suitable crystal of either the free base or a salt derivative (e.g., hydrochloride or tartrate) would enable the absolute assignment of the stereocenter at the C2 position. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsional angles, offering a complete picture of its solid-state conformation.

Vibrational Spectroscopy for Conformational and Electronic Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational and electronic structure. The vibrational frequencies are sensitive to the molecular geometry and bonding environment.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and C-O stretching of the ether linkage. The position and shape of the N-H band can provide information about hydrogen bonding. Theoretical calculations, often using Density Functional Theory (DFT), can be used to predict the vibrational spectra and aid in the assignment of the observed bands. By comparing the experimental spectra with the calculated spectra for different possible conformers, it is possible to gain insight into the preferred conformation of the molecule in the gas phase or in solution.

A table of expected characteristic FTIR absorption bands is provided below:

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H3300 - 3500Stretching
C-H (sp³)2850 - 3000Stretching
C-O (ether)1050 - 1150Stretching
N-H1550 - 1650Bending

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 2-[(Propan-2-yloxy)methyl]azetidine, and what reaction conditions yield optimal purity? Methodological Answer: The compound is typically synthesized via multi-step protocols involving azetidine ring functionalization. A common approach includes:

Alkylation : Reacting azetidine with propan-2-yloxy methyl chloride in dichloromethane under basic conditions (e.g., NaOH) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >99% purity.

Yield Optimization : Yields up to 81% are reported when using stoichiometric control and inert atmospheres to prevent side reactions .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies? Methodological Answer: Yield discrepancies may arise from variations in reaction parameters (e.g., solvent polarity, temperature). To address this:

  • Conduct comparative studies using in situ monitoring (e.g., NMR or HPLC) to track intermediate formation.
  • Optimize catalyst selection (e.g., transition-metal catalysts vs. organocatalysts) .
  • Reference standardized protocols from peer-reviewed syntheses (e.g., tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate derivatives) for benchmarking .

Structural Characterization

Basic: What analytical techniques are critical for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify azetidine ring integrity and propan-2-yloxy substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+).
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-O (1100–1250 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) bonds .

Advanced: How can researchers address ambiguous spectral data during structural elucidation? Methodological Answer:

  • Use X-ray crystallography to resolve stereochemical uncertainties, as demonstrated for azetidine derivatives in pyridazin-3-one syntheses .
  • Perform DFT calculations to predict NMR chemical shifts and compare with experimental data .

Safety and Handling

Basic: What personal protective equipment (PPE) is required when handling this compound? Methodological Answer:

  • Gloves : Nitrile or neoprene gloves (tested for permeation resistance to ethers and amines).
  • Respiratory Protection : N100/P3 respirators if ventilation is inadequate .
  • Lab Coat : Chemical-resistant material to prevent skin contact .

Advanced: How should researchers mitigate risks from decomposition products or reactive intermediates? Methodological Answer:

  • Conduct thermal stability assays (TGA/DSC) to identify decomposition thresholds (e.g., exothermic peaks above 150°C) .
  • Implement gas scrubbers for volatile byproducts (e.g., HCl or amines) and use Schlenk lines for air-sensitive steps .

Stability and Reactivity

Basic: What storage conditions are recommended for long-term stability? Methodological Answer:

  • Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation.
  • Avoid contact with moisture (hygroscopicity ~5% water uptake at 25°C/60% RH) .

Advanced: What mechanistic insights explain its reactivity in nucleophilic or electrophilic environments? Methodological Answer:

  • The azetidine ring’s strain (≈24 kcal/mol) enhances nucleophilic ring-opening.
  • Kinetic Studies : Monitor reactions with electrophiles (e.g., alkyl halides) using stopped-flow techniques to quantify rate constants .

Applications in Drug Discovery

Basic: What role does this compound play as a scaffold in medicinal chemistry? Methodological Answer:

  • The azetidine core serves as a constrained amine surrogate, improving metabolic stability in lead compounds.
  • Case Study : Azetidine derivatives show enhanced bioavailability in kinase inhibitors .

Advanced: How can structure-activity relationships (SAR) be systematically explored? Methodological Answer:

  • Synthesize analogs with varied substituents (e.g., fluorinated propan-2-yloxy groups) and assess via:
    • Molecular Docking : Target-specific binding (e.g., CYP450 isoforms).
    • Pharmacological Assays : IC50_{50} determinations in cellular models .

Analytical Quantification

Basic: What chromatographic methods are suitable for quantifying this compound in mixtures? Methodological Answer:

  • HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm.
  • Calibration : Linear range 0.1–100 µg/mL (R2^2 > 0.995) .

Advanced: How can trace impurities (<0.1%) be identified and quantified? Methodological Answer:

  • LC-MS/MS : MRM mode with isotopic internal standards.
  • Headspace GC-MS : For volatile degradation products (e.g., propan-2-ol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.